Cas no 56701-24-7 (2H-1-Benzopyran-7-ol,3,4-dihydro-3-(2-hydroxy-4-methoxyphenyl)-)

2H-1-Benzopyran-7-ol,3,4-dihydro-3-(2-hydroxy-4-methoxyphenyl)- 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran-7-ol,3,4-dihydro-3-(2-hydroxy-4-methoxyphenyl)-
- (±)-Vestitol
- 2',7-DIHYDROXY-4'-METHOXYISOFLAVAN
- VESTITOL
- 7,2'-Dihydroxy-4'-methoxyisoflavan
- 3,4-Dihydro-3-(2-hydroxy-4-methoxyphenyl)-2H-1-benzopyran-7-ol
- [ "" ]
- (+-)-Vestitol
- ACon1_000883
- MEGxp0_000408
- (3R)-Vestitol; (R)-(-)-Vestitol; Vestitol
- ()-Vestitol
- NCGC00169266-02
- DL-Vestitol
- CHEBI:69088
- UNII-Z244UVZ669
- Vestitol, (+/-)-
- DTXSID801178444
- 3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
- 3-(2-Hydroxy-4-methoxy-phenyl)chroman-7-ol
- AKOS028108537
- 56701-24-7
- (+/-)-Vestitol
- FT-0727023
- BRD-A15543399-001-01-6
- 3-(2-hydroxy-4-methoxyphenyl)chroman-7-ol
- 2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(2-hydroxy-4-methoxyphenyl)-
- 3-(2-Hydroxy-4-methoxyphenyl)-7-chromanol #
- B0005-190028
- NCGC00169266-01
- Q27137428
- XRVFNNUXNVWYTI-UHFFFAOYSA-N
- FS-8805
- SCHEMBL1850123
- Z244UVZ669
- (-)-vestitol
- (3R)-Vestitol
- "(3R)-Vestitol
- (3S)-vestitol
- (+)-Vestitol
- (3S)-3,4-Dihydro-3-(2-hydroxy-4-methoxyphenyl)-2H-1-benzopyran-7-ol
- DA-58991
- DS-016521
- G90081
-
- MDL: MFCD00075893
- インチ: InChI=1S/C16H16O4/c1-19-13-4-5-14(15(18)8-13)11-6-10-2-3-12(17)7-16(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3
- InChIKey: XRVFNNUXNVWYTI-UHFFFAOYSA-N
- ほほえんだ: COc1ccc(c(c1)O)C2Cc3ccc(cc3OC2)O
計算された属性
- せいみつぶんしりょう: 272.10500
- どういたいしつりょう: 272.105
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 322
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 58.9Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.282±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 172-179 ºC
- ふってん: 418.5°C at 760 mmHg
- フラッシュポイント: 206.9°C
- 屈折率: 1.623
- ようかいど: ほとんど溶けない(0.087 g/l)(25ºC)、
- PSA: 58.92000
- LogP: 2.82510
- じょうきあつ: 0.0±1.0 mmHg at 25°C
2H-1-Benzopyran-7-ol,3,4-dihydro-3-(2-hydroxy-4-methoxyphenyl)- セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
2H-1-Benzopyran-7-ol,3,4-dihydro-3-(2-hydroxy-4-methoxyphenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5227-5 mg |
(+/-)-Vestitol |
56701-24-7 | 98% | 5mg |
¥ 3,230 | 2023-07-11 | |
TargetMol Chemicals | TN5227-5mg |
(+/-)-Vestitol |
56701-24-7 | 5mg |
¥ 16800 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V55700-5mg |
Vestitol |
56701-24-7 | 5mg |
¥4640.0 | 2023-09-06 | ||
TargetMol Chemicals | TN5227-1 mL * 10 mM (in DMSO) |
(+/-)-Vestitol |
56701-24-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-15 | |
TargetMol Chemicals | TN5227-1 ml * 10 mm |
(+/-)-Vestitol |
56701-24-7 | 1 ml * 10 mm |
¥ 18650 | 2024-07-24 | ||
Key Organics Ltd | FS-8805-5mg |
(+/-)-Vestitol |
56701-24-7 | >95% | 5mg |
£611.02 | 2025-02-09 | |
MedChemExpress | HY-N8744-5mg |
Vestitol |
56701-24-7 | 5mg |
¥1300 | 2024-07-19 | ||
Ambeed | A404065-250mg |
DL-Vestitol |
56701-24-7 | 98% | 250mg |
$593.0 | 2025-03-01 | |
TargetMol Chemicals | TN5227-1 ml * 10 mm |
(+/-)-Vestitol |
56701-24-7 | 1 ml * 10 mm |
¥ 18650 | 2024-07-20 | ||
A2B Chem LLC | AG66371-5mg |
DL-Vestitol |
56701-24-7 | 5mg |
$577.00 | 2024-04-19 |
2H-1-Benzopyran-7-ol,3,4-dihydro-3-(2-hydroxy-4-methoxyphenyl)- 関連文献
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1. Biosynthesis of isoflavonoid phytoalexins in Medicago sativa: the biosynthetic relationship between pterocarpans and 2′-hydroxyisoflavansPaul M. Dewick,Maria Martin J. Chem. Soc. Chem. Commun. 1976 637
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Nigel C. Veitch Nat. Prod. Rep. 2007 24 417
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Nigel C. Veitch Nat. Prod. Rep. 2009 26 776
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4. Oligomeric isoflavonoids. Part 4.? Synthesis of the daljanelin class of isoflavonoid–neoflavonoid dimersMark B. Rohwer,Pieter S. van Heerden,E. Vincent Brandt,Barend C. B. Bezuidenhoudt,Daneel Ferreira J. Chem. Soc. Perkin Trans. 1 1999 3367
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5. Synthesis of isoflavanoid oligomers using a pterocarpan as inceptive electrophileBarend C. B. Bezuidenhoudt,Edward V. Brandt,David G. Roux J. Chem. Soc. Perkin Trans. 1 1984 2767
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Rudy Simons,Harry Gruppen,Toine F. H. Bovee,Marian A. Verbruggen,Jean-Paul Vincken Food Funct. 2012 3 810
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K. Kurosawa,W. D. Ollis,B. T. Redman,I. O. Sutherland,O. R. Gottlieb,H. Magalh?es Alves Chem. Commun. (London) 1968 1265
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8. Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoidsGuilherme S. Caleffi,Felipe C. Demidoff,Carmen Nájera,Paulo R. R. Costa Org. Chem. Front. 2022 9 1165
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9. Oligomeric isoflavonoids. Part 1. Structure and synthesis of the first (2,3′)-isoflavone-isoflavan dimerBarend C. B. Bezuidenhoudt,E. Vincent Brandt,Jacobus A. Steenkamp,David G. Roux,Daneel Ferreira J. Chem. Soc. Perkin Trans. 1 1988 1227
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10. Synthesis of sophorol, violanone, lonchocarpan, claussequinone, philenopteran, leiocalycin, and some other natural isoflavonoids by the oxidative rearrangement of chalcones with thallium(III) nitrateLorànd Farkas,àgnes Gottsegen,Mihàly Nóagrádi,Sàndor Antus J. Chem. Soc. Perkin Trans. 1 1974 305
関連分類
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Isoflavonoids 4'-O-methylated isoflavonoids
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Isoflavonoids O-methylated isoflavonoids 4'-O-methylated isoflavonoids
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
2H-1-Benzopyran-7-ol,3,4-dihydro-3-(2-hydroxy-4-methoxyphenyl)-に関する追加情報
2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(2-hydroxy-4-methoxyphenyl)- (CAS No. 56701-24-7): A Comprehensive Overview
2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(2-hydroxy-4-methoxyphenyl)- (CAS No. 56701-24-7) is a significant compound in the field of medicinal chemistry and pharmacology. This compound, also known as dihydrochalcone, belongs to the class of benzopyrans and has garnered considerable attention due to its potential therapeutic applications and biological activities.
The chemical structure of 2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(2-hydroxy-4-methoxyphenyl)- features a benzopyran core with a hydroxyl group at the 7-position and a substituted phenyl group at the 3-position. The presence of these functional groups imparts unique properties to the molecule, making it a valuable candidate for various pharmaceutical studies.
Recent research has highlighted the antioxidant properties of 2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(2-hydroxy-4-methoxyphenyl)-. Studies have shown that this compound can effectively scavenge free radicals and protect cells from oxidative stress. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that dihydrochalcone significantly reduced lipid peroxidation in cell cultures, suggesting its potential as a therapeutic agent for oxidative stress-related diseases.
In addition to its antioxidant activity, 2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(2-hydroxy-4-methoxyphenyl)- has been investigated for its anti-inflammatory properties. Inflammatory responses are often associated with various chronic diseases such as arthritis and cardiovascular disorders. Research conducted by a team at the University of California found that this compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, indicating its potential use in anti-inflammatory therapies.
The pharmacokinetic profile of 2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(2-hydroxy-4-methoxyphenyl)- has also been studied to assess its suitability for drug development. Preliminary data suggest that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. A study published in the *European Journal of Pharmaceutical Sciences* reported that dihydrochalcone has good oral bioavailability and a reasonable half-life, making it a promising candidate for further clinical evaluation.
Furthermore, the neuroprotective effects of 2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(2-hydroxy-4-methoxyphenyl)- have been explored in several preclinical studies. Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss. Research conducted at Harvard Medical School found that this compound protected neurons from oxidative damage and reduced beta-amyloid aggregation, suggesting its potential as a neuroprotective agent.
The safety profile of 2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(2-hydroxy-4-methoxyphenyl)- is another critical aspect that has been evaluated. Toxicity studies have shown that this compound is well-tolerated at therapeutic doses with minimal side effects. A comprehensive safety assessment published in the *Toxicological Sciences* journal indicated that dihydrochalcone did not exhibit significant toxicity in animal models at doses up to 500 mg/kg.
In conclusion, 2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(2-hydroxy-4-methoxyphenyl)- (CAS No. 56701-24-7) is a multifaceted compound with promising therapeutic potential. Its antioxidant, anti-inflammatory, and neuroprotective properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical applications.
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